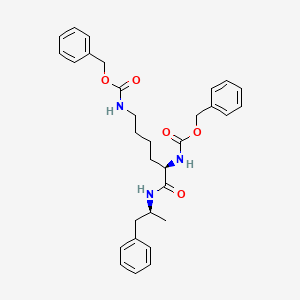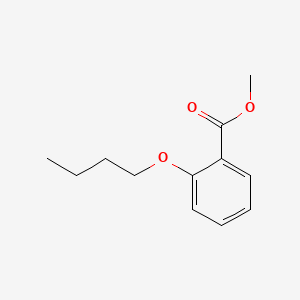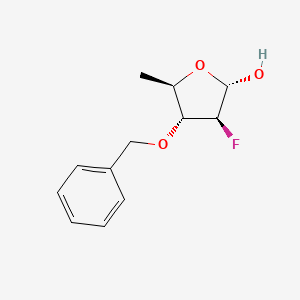
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose: is a synthetic organic compound that belongs to the class of arabinofuranoses It is characterized by the presence of a benzyl group at the 3-O position, a fluorine atom at the 2-position, and the absence of hydroxyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common approach includes the protection of hydroxyl groups, selective fluorination, and benzylation. The reaction conditions often involve the use of reagents such as benzyl chloride, fluorinating agents like diethylaminosulfur trifluoride (DAST), and protecting groups like acetyl or benzoyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azido or thiol groups.
Scientific Research Applications
Chemistry: In chemistry, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated sugars on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
Comparison: Compared to these similar compounds, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is unique due to the specific positioning of the benzyl and fluorine groups. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in specialized applications.
Properties
CAS No. |
786710-10-9 |
|---|---|
Molecular Formula |
C12H15FO3 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-5-methyl-4-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-11(10(13)12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3/t8-,10+,11-,12+/m1/s1 |
InChI Key |
ISXYWHUUAQNVSF-KLHWPWHYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](O1)O)F)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(C(C(O1)O)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



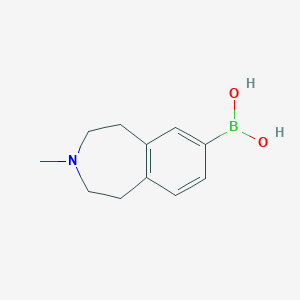
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
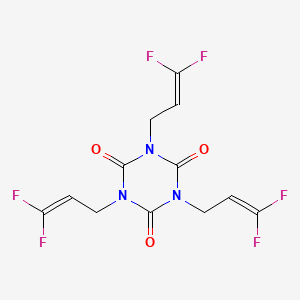
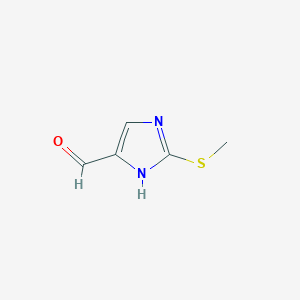
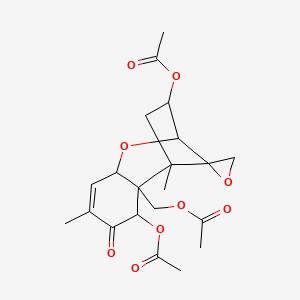
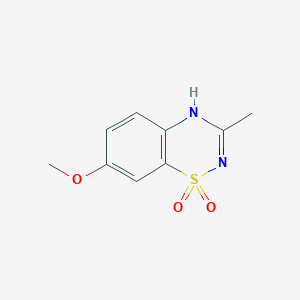
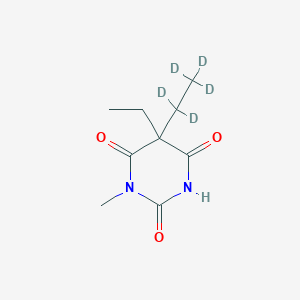
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
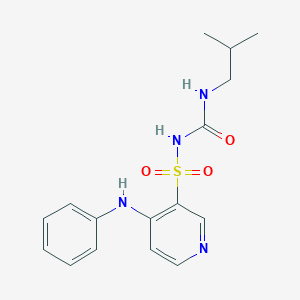

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
